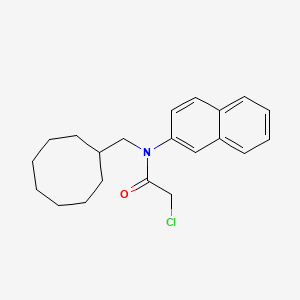
2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide, also known as CCMA, is a synthetic compound that has garnered attention in the scientific community for its potential applications in biomedical research. CCMA is a novel molecule that has been synthesized through a unique method and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide is not fully understood. However, studies have shown that 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer progression. Inflammatory cells, such as macrophages, treated with 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide have shown reduced production of inflammatory cytokines. 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide is also stable and can be stored for extended periods without degradation. However, 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has several potential future directions. One area of research is to further investigate its anti-tumor properties and its potential use in cancer therapy. Another area of research is to investigate its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide in humans.
Synthesemethoden
2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide is synthesized through a multistep process that involves the use of various reagents and solvents. The synthesis process starts with the reaction of 2-naphthoic acid with thionyl chloride, which leads to the formation of 2-chloro-2-naphthoyl chloride. This intermediate product is then reacted with cyclooctylmethylamine to produce 2-chloro-N-(cyclooctylmethyl)-2-naphthamide. Finally, the product is subjected to acetylation using acetic anhydride to produce 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has been studied extensively for its potential applications in biomedical research. One of the primary research areas where 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has shown promise is in the field of cancer research. Studies have shown that 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has anti-tumor properties and can inhibit the growth of various cancer cell lines. 2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis, as it has shown to have anti-inflammatory effects.
Eigenschaften
IUPAC Name |
2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO/c22-15-21(24)23(16-17-8-4-2-1-3-5-9-17)20-13-12-18-10-6-7-11-19(18)14-20/h6-7,10-14,17H,1-5,8-9,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVQJKKTWXLSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CN(C2=CC3=CC=CC=C3C=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(cyclooctylmethyl)-N-naphthalen-2-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

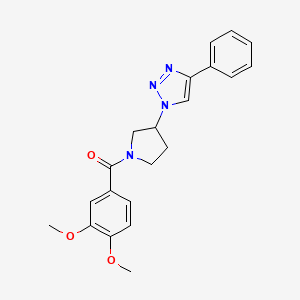
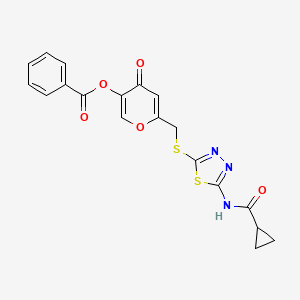
![1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid](/img/structure/B3010873.png)
![[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B3010877.png)

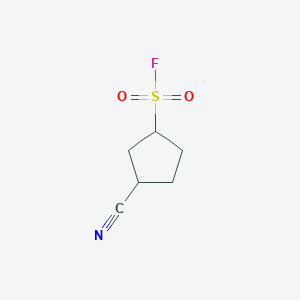
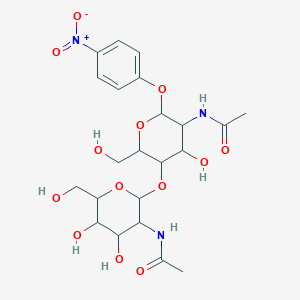
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3010883.png)
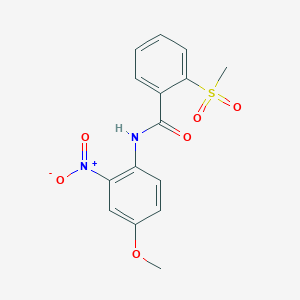
![1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene](/img/structure/B3010886.png)

![N-[2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide](/img/structure/B3010890.png)

![(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3010892.png)